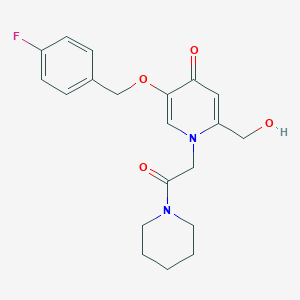
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one, a pyridone derivative, exhibits significant biological activity that warrants detailed exploration. This compound's structure suggests potential interactions with various biological targets, particularly within the realm of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2O4 |
| Molecular Weight | 400.382 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946227-66-3 |
The presence of a fluorobenzyl ether group and a piperidine moiety indicates that this compound may have multifaceted interactions in biological systems, potentially influencing pharmacokinetics and pharmacodynamics.
Research indicates that compounds with similar structural frameworks often interact with various biological pathways. The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar derivatives have been shown to inhibit specific enzymes such as phospholipases, which can lead to alterations in lipid metabolism and cellular signaling pathways .
- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors or other G-protein coupled receptors (GPCRs). Compounds in this class have been noted for their ability to modulate receptor activity, impacting neurotransmission and other physiological responses .
- Antimicrobial Activity : Some related pyridone derivatives exhibit antimicrobial properties, suggesting that this compound could also possess similar effects against bacterial or fungal pathogens.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of new compounds. For this compound, the following types of assays would be informative:
| Assay Type | Purpose |
|---|---|
| Cytotoxicity Assays | To determine the compound's effect on cell viability across different cancer cell lines. |
| Enzyme Inhibition Assays | To assess the inhibitory effects on specific phospholipases or kinases. |
| Receptor Binding Assays | To evaluate binding affinity to neurotransmitter receptors, particularly those associated with piperidine derivatives. |
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c21-16-6-4-15(5-7-16)14-27-19-11-23(17(13-24)10-18(19)25)12-20(26)22-8-2-1-3-9-22/h4-7,10-11,24H,1-3,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCNUWFKFNKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













